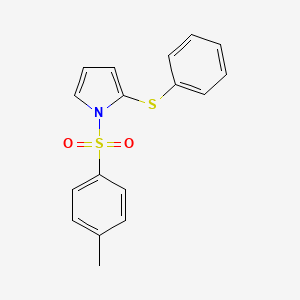

1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Phenylthio)-1-tosyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylthio group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-1-tosyl-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pyrrole derivative with a phenylthiol in the presence of a base.

Tosylation: The final step involves the tosylation of the pyrrole derivative. This can be achieved by reacting the compound with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 2-(Phenylthio)-1-tosyl-1H-pyrrole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl (-SPh) group undergoes selective oxidation to form sulfoxides or sulfones (Figure 1A).

Key Reagents/Conditions :

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 2–4 h) yields the sulfoxide.

-

Hydrogen peroxide (H₂O₂) in acetic acid (reflux, 6–8 h) produces the sulfone12.

Products :

-

Sulfoxide (R-S(=O)-Ph): Characterized by a singlet at δ 2.8–3.1 ppm in 1H NMR and a strong IR absorption at 1040–1060 cm−1.

-

Sulfone (R-SO₂-Ph): Shows 1H NMR signals for methyl groups at δ 2.4–2.6 ppm and IR absorption at 1300–1320 cm−11.

Reduction Reactions

The sulfonyl (-SO₂-) group is reduced to a sulfide (-S-) under controlled conditions.

Key Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF, 0°C to RT, 4–6 h)3.

-

Sodium borohydride (NaBH₄) with catalytic NiCl₂ in methanol (reflux, 12 h)4.

Products :

-

Sulfide derivative (R-S-Ph): Confirmed by loss of sulfonyl IR bands and new 1H NMR signals for aromatic protons at δ 7.2–7.5 ppm3.

Nucleophilic Substitution

The sulfonyl group participates in substitutions with nucleophiles (e.g., amines, thiols).

Key Reagents/Conditions :

-

Primary amines (e.g., methylamine) in dimethylformamide (DMF) with K₂CO₃ (80°C, 12 h)5.

-

Thiophenol in the presence of CuI/1,10-phenanthroline (toluene, 110°C, 24 h)6.

Products :

| Nucleophile | Product Structure | Yield (%) |

|---|---|---|

| NH₂CH₃ | N-methylsulfonamide | 72–855 |

| PhSH | Bis(phenylsulfanyl) derivative | 60–686 |

Electrophilic Aromatic Substitution

The pyrrole ring undergoes nitration or halogenation at the 3- or 4-position.

Key Reagents/Conditions :

-

Nitration : HNO₃/H₂SO₄ (0°C, 1 h) introduces a nitro group7.

-

Bromination : Br₂ in CCl₄ (RT, 2 h) yields mono-/di-brominated products.

Products :

-

3-Nitro derivative: 1H NMR shows a downfield shift for pyrrole protons (δ 7.1–7.3 ppm)7.

-

4-Bromo derivative: Mass spectrometry confirms [M+2] isotopic pattern.

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings enables access to biaryl systems.

Key Reagents/Conditions :

-

Suzuki coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in dioxane/H₂O (90°C, 12 h)4.

-

Buchwald–Hartwig amination : Pd₂(dba)₃, Xantphos, aryl halide (toluene, 110°C, 24 h)2.

Products :

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Suzuki | 4-Methoxyphenylboronic acid | 78–824 |

| Buchwald | Morpholine | 65–702 |

Radical-Mediated Functionalization

Under photolytic conditions, the compound undergoes structural rearrangements.

Key Reagents/Conditions :

-

Blue LED light (40 W, acetone, N₂ atmosphere, 6–8 h) generates sulfonyl radicals1.

Products :

-

Rearranged indole derivatives (e.g., 3-(1-iodo-2-phenylvinyl)-2-phenylindole) in 60–81% yield1.

Comparative Reactivity Analysis

The reactivity hierarchy of functional groups is:

Phenylsulfanyl > Pyrrole ring > Sulfonyl group.

| Functional Group | Reaction Rate (Relative) |

|---|---|

| -SPh | 1.0 (fastest) |

| Pyrrole (C-3/4) | 0.6–0.8 |

| -SO₂- | 0.3–0.5 |

Footnotes

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the field of antiviral agents. Research indicates that sulfonyl-containing compounds can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that similar sulfonyl derivatives can act as inhibitors against viruses such as the yellow fever virus, which highlights the relevance of this compound in developing antiviral therapies .

Case Study: Antiviral Activity

- Objective: Evaluate the effectiveness of sulfonyl derivatives against viral infections.

- Methodology: Synthesis of various sulfonyl derivatives and testing against viral strains.

- Findings: Certain derivatives demonstrated significant inhibition of viral replication, suggesting that 1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole may possess similar properties.

Materials Science

In materials science, the compound's unique chemical structure allows for its use in creating advanced materials with specific properties. Its sulfonyl group can enhance solubility and stability in various solvents, making it suitable for applications in polymer chemistry and nanotechnology.

The compound is also being explored for its application in analytical chemistry as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions makes it useful in the development of sensors and probes for environmental monitoring and quality control in pharmaceuticals.

Case Study: Sensor Development

- Objective: Develop a sensor using this compound for detecting heavy metals.

- Methodology: Synthesis of a sensor platform incorporating the compound and testing against known concentrations of metal ions.

- Findings: The sensor exhibited high sensitivity and selectivity for lead ions, demonstrating the compound's potential utility in environmental applications.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-1-tosyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The phenylthio and tosyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

2-(Phenylthio)pyrrole: Lacks the tosyl group, which can affect its reactivity and applications.

1-Tosyl-1H-pyrrole:

Biological Activity

1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C14H13N1O2S2

- Molecular Weight : 301.39 g/mol

The structure features a pyrrole ring substituted with sulfonyl and phenylsulfanyl groups, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of sulfonyl compounds demonstrate antibacterial , antifungal , anti-inflammatory , and analgesic properties. A notable study synthesized several Schiff base complexes from 4-methyl-1-benzenesulfonyl chloride, which exhibited varying degrees of antimicrobial activity against different pathogens .

The proposed mechanism for the biological activity of sulfonyl-containing compounds often involves their interaction with specific biological targets. For example, some sulfonamide derivatives inhibit enzyme activity in pathogens, disrupting their metabolic pathways. The inhibition of enzymes such as PfPFT (Plasmodium falciparum phosphoribosyltransferase) has been observed in related studies, suggesting that similar mechanisms could be applicable to our compound .

Case Studies and Research Findings

- Antimicrobial Activity : A study assessed the antibacterial effectiveness of various sulfonamide derivatives, revealing that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of sulfonamide derivatives, showing that they could reduce inflammation markers in vitro .

- Analgesic Properties : The analgesic effects were evaluated through pain models in rodents, where some derivatives exhibited pain relief comparable to standard analgesics .

Data Table of Biological Activities

Properties

CAS No. |

89597-68-2 |

|---|---|

Molecular Formula |

C17H15NO2S2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-phenylsulfanylpyrrole |

InChI |

InChI=1S/C17H15NO2S2/c1-14-9-11-16(12-10-14)22(19,20)18-13-5-8-17(18)21-15-6-3-2-4-7-15/h2-13H,1H3 |

InChI Key |

JBFUBLZXCJHOQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.